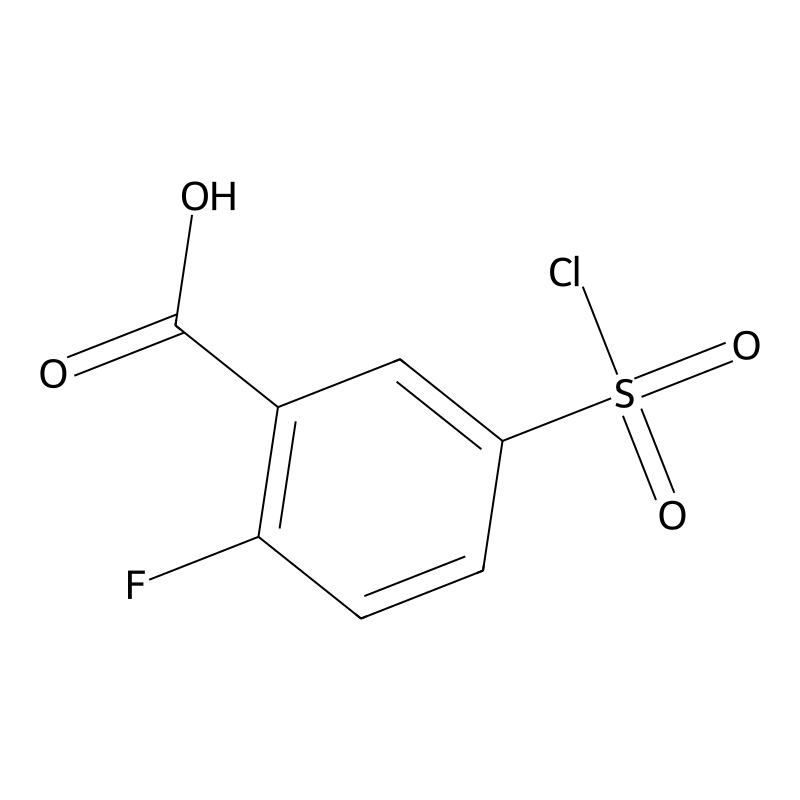

5-(Chlorosulfonyl)-2-fluorobenzoic acid

Content Navigation

Bypass hazardous chlorosulfonation and regioisomer issues in Bitopertin precursor synthesis. This >97% pure 5-(chlorosulfonyl)-2-fluorobenzoic acid (CAS 37098-75-2) provides: • Orthogonal -SO2Cl, -COOH, o-F handles for sequential diversification. • Pre-activated o-F for SNAr installation of chiral ethers without metal catalysts. • Direct use in GlyT1 inhibitor libraries, eliminating in-house sulfonation. In stock, ready for global shipment.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

5-(Chlorosulfonyl)-2-fluorobenzoic acid is a highly versatile, trifunctional aromatic building block characterized by a reactive sulfonyl chloride group, a carboxylic acid, and an activated ortho-fluorine atom. Typically presenting as a white to light-yellow powder with a melting point of 110.0–116.0 °C, this compound is a critical precursor in pharmaceutical development and complex organic synthesis . From a procurement perspective, its primary value lies in its orthogonal reactivity, allowing selective sulfonamide formation or sulfone reduction at the 5-position, followed by amidation at the 1-position, and nucleophilic aromatic substitution (SNAr) at the 2-position. It is most prominently utilized as the foundational scaffold in the synthesis of GlyT1 inhibitors such as Bitopertin (RG1678) [1].

Procurement Fit

Substituting 5-(chlorosulfonyl)-2-fluorobenzoic acid with simpler analogs like 3-(chlorosulfonyl)benzoic acid or 4-fluorobenzenesulfonyl chloride eliminates critical vectors for molecular diversification. The absence of the ortho-fluorine atom in 3-(chlorosulfonyl)benzoic acid removes the capability for downstream nucleophilic aromatic substitution (SNAr), which is essential for installing complex chiral ethers in modern CNS therapeutics [1]. Conversely, attempting to synthesize this compound in-house from 2-fluorobenzoic acid requires handling highly corrosive chlorosulfonic acid at elevated temperatures, yielding approximately 77% of the product alongside hazardous acidic waste and potential regioisomers [2]. Procuring the pre-functionalized, regiochemically pure (>97%) 5-chlorosulfonyl isomer ensures immediate processability, bypasses harsh synthetic steps, and guarantees the precise spatial arrangement required for multi-step pharmaceutical synthesis.

Substitution Risk

References

- [1] Pinard, E., et al. 'Selective GlyT1 Inhibitors: Discovery of[4-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a Promising Novel Medicine To Treat Schizophrenia.' J. Med. Chem. 2010, 53, 2, 811–826.

- [2] Campagna, M. R., et al. 'Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector.' Eur. J. Med. Chem. 2018, 157, 1017-1031.

Regioselective SNAr Displacement of the Ortho-Fluorine

In the synthesis of complex neurotherapeutics, the ortho-fluorine of 5-(chlorosulfonyl)-2-fluorobenzoic acid (after conversion to a sulfone) is highly activated by the para-sulfonyl group, enabling direct SNAr displacement by complex chiral alkoxides. Studies demonstrate that reaction with (S)-1,1,1-trifluoro-2-propanol under mild basic conditions (K2CO3) proceeds smoothly without any erosion of the stereochemical integrity of the chiral center [1]. This transformation is impossible with non-fluorinated comparators like 3-(chlorosulfonyl)benzoic acid, which lack an activated leaving group.

| Evidence Dimension | SNAr Competence & Stereochemical Retention |

| Target Compound Data | Enables direct chiral alkoxide SNAr with 100% stereochemical retention |

| Comparator Or Baseline | 3-(Chlorosulfonyl)benzoic acid |

| Quantified Difference | Provides a highly activated SNAr leaving group vs 0% SNAr capability |

| Conditions | K2CO3, heating with chiral secondary alcohols |

Procuring this specific fluorinated scaffold allows buyers to reliably install complex, stereopure alkoxy groups via SNAr, a critical requirement for synthesizing advanced CNS drug candidates.

Elimination of Corrosive Chlorosulfonation Steps

Manufacturing this building block in-house from 2-fluorobenzoic acid requires neat chlorosulfonic acid, an aggressive and hazardous reagent. Literature reports indicate this Friedel-Crafts sulfonylation yields approximately 77% of the desired sulfonyl chloride, necessitating workup to handle corrosive waste and ensure regiochemical purity [1]. Procuring 5-(chlorosulfonyl)-2-fluorobenzoic acid directly bypasses this harsh step, providing a >97% pure, regiochemically guaranteed starting material ready for immediate amidation or reduction.

| Evidence Dimension | Synthetic Step Reduction & Yield Efficiency |

| Target Compound Data | >97% regiochemically pure starting material |

| Comparator Or Baseline | In-house synthesis from 2-fluorobenzoic acid |

| Quantified Difference | Eliminates 1 hazardous synthetic step and avoids ~23% yield loss |

| Conditions | Friedel-Crafts chlorosulfonation vs direct procurement |

Bypassing the chlorosulfonation step significantly improves laboratory safety, reduces waste disposal costs, and accelerates the timeline for combinatorial library synthesis.

Chemoselective Sequential Functionalization

The distinct electrophilicities of the sulfonyl chloride and carboxylic acid groups in this compound allow for programmable, sequential functionalization. The highly reactive sulfonyl chloride can be selectively converted to sulfonamides or reduced to sulfinic acids/sulfones while leaving the carboxylic acid intact for subsequent peptide coupling or amidation [1]. This orthogonality provides a distinct advantage over simpler mono-functional or symmetrically di-functional building blocks, which require complex protecting group strategies.

| Evidence Dimension | Functional Group Orthogonality |

| Target Compound Data | Allows sequential SO2Cl then COOH functionalization |

| Comparator Or Baseline | Symmetrical di-acid or di-sulfonyl chlorides |

| Quantified Difference | Enables 100% differentiation of two electrophilic sites without protecting groups |

| Conditions | Sequential amination / reduction protocols |

This orthogonality is essential for procurement in combinatorial chemistry, allowing the rapid, protecting-group-free generation of diverse sulfonamide-benzamide libraries.

Synthesis of GlyT1 Inhibitors and CNS Therapeutics

This compound is the foundational starting material for synthesizing 2-alkoxy-5-alkylsulfonylbenzamides, including the clinical-stage schizophrenia drug candidate Bitopertin (RG1678). Its trifunctional nature allows for the precise sequential installation of the sulfone, the piperazine amide, and the chiral ether via SNAr[1].

Combinatorial Library Generation for Antiviral Research

Due to its orthogonal reactivity, this scaffold is highly suitable for parallel synthesis workflows. It has been utilized to efficiently generate libraries of sulfamoylbenzamide derivatives, such as HBV capsid assembly effectors, by sequentially reacting the sulfonyl chloride and the carboxylic acid with diverse amines [2].

Development of SNAr-Based Chemical Probes

The highly activated ortho-fluorine atom serves as an excellent handle for late-stage functionalization. Researchers can leverage this property to install nucleophilic fluorophores, affinity tags, or complex chiral side chains without the need for transition-metal catalysis [1].

Application Fit Matrix

References

- [1] Pinard, E., et al. 'Selective GlyT1 Inhibitors: Discovery of[4-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a Promising Novel Medicine To Treat Schizophrenia.' J. Med. Chem. 2010, 53, 2, 811–826.

- [2] Campagna, M. R., et al. 'Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector.' Eur. J. Med. Chem. 2018, 157, 1017-1031.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Explore Compound Types